molecular formula C13H14N2 B12506062 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

Cat. No.: B12506062
M. Wt: 198.26 g/mol
InChI Key: LEIOWNWZFAWDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile is a complex organic compound with the molecular formula C13H14N2 This compound is characterized by its unique structure, which includes an indacene core with an amino group and a carbonitrile group

Preparation Methods

The synthesis of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the use of intramolecular Mitsunobu cyclization followed by PPh3/I2/imidazole-mediated 6-exo-tet cyclization has been reported . Industrial production methods typically involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it has been studied as a modulator of the NLPR3 (pyrin domain-containing protein 3) inflammasome, which is involved in the inflammatory response. This interaction can influence various cellular processes and pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

8-Amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for a wide range of applications.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

8-amino-1,2,3,5,6,7-hexahydro-s-indacene-4-carbonitrile

InChI

InChI=1S/C13H14N2/c14-7-12-8-3-1-5-10(8)13(15)11-6-2-4-9(11)12/h1-6,15H2

InChI Key

LEIOWNWZFAWDKL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C3CCCC3=C2C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.